molecular formula C13H10Br2O4S B7480019 2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate

2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate

Cat. No.: B7480019
M. Wt: 422.09 g/mol
InChI Key: UQSRJEFYOLXTMK-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate is an organic compound that features both bromine and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of hydrogen-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromophenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the presence of both bromine and methoxy groups on the benzene ring, which imparts distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2-bromophenyl) 5-bromo-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O4S/c1-18-12-7-6-9(14)8-13(12)20(16,17)19-11-5-3-2-4-10(11)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSRJEFYOLXTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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